molecular formula C16H11IN2O2 B2520173 (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314048-23-2

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2520173
CAS No.: 314048-23-2
M. Wt: 390.18
InChI Key: GQIPEWUMZGPFQL-MNDPQUGUSA-N
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Description

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide is a synthetic iminocoumarin derivative designed for advanced pharmacological research. This chemotype is of significant interest in oncology, with closely related 2-imino-2H-chromene-3-carboxamide analogs demonstrating potent and selective cytotoxic activity against various human cancer cell lines, including breast (MCF-7), prostate (PC-3), lung (A-549), and colon (Caco-2) carcinomas . The strategic replacement of the typical coumarin carbonyl with an imine group, particularly an N-aryl imine, is a key bioisosteric modification that enhances the compound's interaction with biological targets . Beyond oncology, structurally similar N-phenyl-2H-chromene-3-carboxamides have been identified as promising radioprotective agents . Research indicates that these compounds can accelerate the recovery of peripheral blood cells in irradiated mice, alleviate damage to organs like the spleen and small intestine, and mitigate radiation-induced DNA damage and apoptosis in cells . The radioprotective mechanism appears to be multi-faceted, involving the downregulation of pro-apoptotic proteins like p53, upregulation of anti-apoptotic Bcl-2, and modulation of critical signaling pathways such as Wnt and MAPK . Furthermore, the 3-carboxamido-coumarin scaffold is recognized in neuropharmacology, with certain derivatives exhibiting potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), a key target for neurodegenerative disorders . The presence of the iodine atom on the phenyl ring offers a versatile handle for further chemical modification and probe development, making this compound a valuable chemical tool for researchers investigating new therapeutic strategies and underlying biological mechanisms.

Properties

IUPAC Name

2-(4-iodophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIPEWUMZGPFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)I)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-iodoaniline with 3-formylchromone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the desired chromene structure. Common reagents used in this synthesis include acetic acid as a catalyst and ethanol as a solvent. The reaction is usually carried out at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group may enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-3-carboxamide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Analogs and Substituent Effects

Compound Name Substituent (R) Molecular Weight Key Features
(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide 4-Iodophenyl ~423.2 g/mol Iodine enhances lipophilicity; potential halogen bonding .
(Z)-2-((4-cyanophenyl)imino)-2H-chromene-3-carboxamide (19) 4-Cyanophenyl ~318.3 g/mol Cyano group increases electron-withdrawing effects; may improve metabolic stability .
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl (acetylated) ~368.3 g/mol Fluorine improves bioavailability; acetylation may reduce toxicity .
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 2-Chlorophenyl, 8-methoxy ~370.8 g/mol Methoxy group enhances solubility; chlorine introduces steric bulk .
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide 4-Chloro-2-fluorophenyl ~422.8 g/mol Dual halogenation enhances binding affinity; methoxy group aids solubility .

Physicochemical Properties

  • Solubility : Methoxy or carboxamide groups (e.g., in compound 15 and compound 9 ) improve aqueous solubility relative to fully halogenated derivatives.
  • Thermal Stability : Iodine’s polarizability may stabilize crystal packing, as seen in halogenated coumarins refined via SHELXL .

Biological Activity

(2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound characterized by its unique chromene structure and an imino group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂N₂O₂I, with a molecular weight of approximately 392.18 g/mol. The presence of the 4-iodophenyl substituent enhances its electronic properties, potentially influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₂I
Molecular Weight392.18 g/mol
Unique FeatureIodine substitution

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Hydrogen Bonding : The imino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to enzymes or receptors.
  • Halogen Bonding : The iodophenyl moiety may facilitate halogen bonding, which can stabilize interactions with target sites.

These interactions are crucial for modulating the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to the cytotoxic effects observed in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections.
  • Anticancer Activity Study :
    • In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported around 25 µM. Mechanistic studies suggested that the compound triggered apoptotic pathways via caspase activation and mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamideC₁₆H₁₂ClN₂O₂Moderate antimicrobial activity
(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamideC₁₆H₁₂BrN₂O₂Anticancer properties noted
(2Z)-6-fluoro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamideC₁₆H₁₂F₂N₂O₂Limited biological activity reported

The variations in substituents on the phenyl ring significantly influence the biological reactivity and pharmacological profiles of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2Z)-2-[(4-iodophenyl)imino]-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Core Chromene Formation : Cyclization of substituted salicylaldehyde derivatives with activated methylene compounds (e.g., malononitrile) under acidic conditions (e.g., acetic acid) to form the chromene backbone .

Imino Group Introduction : Condensation of the chromene intermediate with 4-iodoaniline in refluxing ethanol or methanol, often catalyzed by Lewis acids (e.g., ZnCl₂) to enhance imine formation .

Carboxamide Functionalization : Reaction with acyl chlorides or carbodiimide-mediated coupling to introduce the carboxamide group .

  • Key Considerations : Monitor reaction progress via TLC/HPLC. Optimize iodine substituent stability by avoiding excessive heat during purification (e.g., use column chromatography over recrystallization) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions. The imino proton typically appears as a singlet at δ 8.5–9.5 ppm, while the carboxamide NH resonates at δ 10–11 ppm .
  • X-ray Crystallography : Use SHELX suite (SHELXL/SHELXD) for single-crystal refinement. The iodophenyl group’s heavy atom enhances diffraction quality, but radiation damage may require low-temperature data collection (100 K) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~459–465 Da) and isotopic patterns from iodine .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays :

Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar derivatives (e.g., chloro/fluoro analogs) to assess iodine’s impact .

Anti-inflammatory Screening : COX-2 inhibition via ELISA, leveraging the chromene core’s π-π stacking potential with enzyme active sites .

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or NF-κB. The iodophenyl group’s hydrophobicity may enhance binding pocket occupancy .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for halogenated chromene derivatives be resolved?

  • Methodological Answer :

  • Substituent Effect Analysis : Compare iodine’s electronegativity and steric bulk with chloro/fluoro analogs. For example, iodine’s larger atomic radius may reduce solubility, artificially lowering in vitro efficacy .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. Iodine-containing compounds may degrade under UV light; store samples in amber vials .
  • Metabolic Stability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess iodine’s impact on pharmacokinetics .

Q. What computational strategies predict the compound’s reactivity and regioselectivity in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 to model frontier molecular orbitals (HOMO/LUMO). The carboxamide’s electron-deficient carbonyl may direct electrophilic attacks to the chromene’s C-6 position .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. ethanol) on reaction pathways. Polar solvents stabilize transition states in imine tautomerization .
  • Chemoinformatics Tools : Apply QSAR models trained on halogenated chromenes to predict iodine’s role in reaction yields or biological half-lives .

Q. How can crystallographic data resolve ambiguities in the Z/E configuration of the imino group?

  • Methodological Answer :

  • Torsion Angle Analysis : In SHELXL, refine the C=N-C-C torsion angle. A Z-configuration typically shows angles <30°, confirmed by Hirshfeld surface analysis .
  • Hydrogen Bonding Networks : Map intermolecular interactions (e.g., N-H···O bonds). The carboxamide’s NH often forms H-bonds with adjacent chromene oxygen, stabilizing the Z-form .
  • Comparative Studies : Overlay structure with analogous compounds (e.g., (2Z)-6-chloro derivatives) to identify consistent stereochemical trends .

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